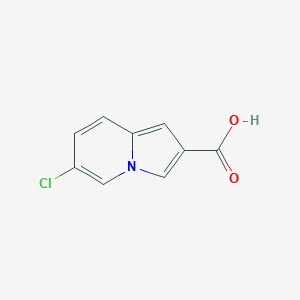

6-Chloroindolizine-2-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloroindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJASWMYTUCDNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloroindolizine 2 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 6-chloroindolizine-2-carboxylic acid reveals two primary strategic disconnections based on established indolizine (B1195054) synthesis pathways. The most common approach involves disconnecting the five-membered pyrrole (B145914) ring from the six-membered pyridine (B92270) ring.

Strategy 1: Pyridine-based Approach

This strategy, the more prevalent of the two, involves the disconnection of the N-C1, C2-C3, and N-C8a bonds of the pyrrole moiety. This leads back to a substituted pyridine precursor, specifically a 5-chlorosubstituted 2-alkylpyridine derivative. The C2 and C3 atoms of the indolizine ring are typically introduced through a [3+2] cycloaddition or a related cyclization reaction with a three-carbon synthon. A key precursor in this approach is a pyridinium (B92312) ylide formed from a 2-alkyl-5-chloropyridine and a component containing a leaving group alpha to a carbonyl, which then reacts with a suitable dipolarophile.

Strategy 2: Pyrrole-based Approach

Alternatively, disconnection can be envisioned by constructing the pyridine ring onto a pre-existing, functionalized pyrrole core. This involves forming the C5-C6, C6-C7, and C7-C8 bonds. This less common approach would require a highly functionalized pyrrole precursor, which can be more challenging to prepare.

For the synthesis of this compound, the pyridine-based strategy is generally more convergent and utilizes more readily available starting materials. The primary synthetic challenge lies in the regioselective construction of the bicyclic system with the desired chloro and carboxylic acid functionalities at the C-6 and C-2 positions, respectively.

Novel Approaches to Substituted Indolizine Core Synthesis

Modern organic synthesis has provided a diverse toolkit for the construction of the indolizine core, moving beyond classical methods like the Tschitschibabin reaction to offer improved efficiency, regioselectivity, and functional group tolerance.

Cyclization Reactions and Precursor Design

The design of precursors is critical for the successful synthesis of the target molecule. A common and effective strategy is the 1,3-dipolar cycloaddition reaction. This typically involves the in-situ generation of a pyridinium ylide from a 2-alkyl-5-chloropyridine derivative.

Precursor Design:

Pyridine Component: A suitable starting material is ethyl 2-(5-chloropyridin-2-yl)acetate. The chlorine at the 5-position of the pyridine ring will become the 6-chloro substituent in the final indolizine product.

Ylide Formation: The pyridinium ylide is generated by reacting the pyridine component with an α-halo carbonyl compound (e.g., ethyl bromoacetate) in the presence of a base.

Dipolarophile: An electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can serve as the reaction partner. The reaction proceeds via a [3+2] cycloaddition, followed by an aromatization step, often through oxidative dehydrogenation, to yield the indolizine core with ester groups at C1 and C2. Subsequent selective hydrolysis and decarboxylation would be required to furnish the 2-carboxylic acid moiety.

A transition-metal-free, one-pot method involves the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes, using an oxidant like TEMPO to facilitate the final dehydrogenation step.

| Precursor 1 | Precursor 2 | Reaction Type | Key Features |

| 2-Alkyl-5-chloropyridine | α,β-Unsaturated aldehyde | Michael addition-[3+2] fusion | Metal-free, organocatalyzed |

| 5-Chloropyridine | α-Halo carbonyl compound & Alkyne | 1,3-Dipolar cycloaddition | Forms pyridinium ylide intermediate |

| 2-(5-Chloropyridin-2-yl)acetate | Alkyne | Oxidative cyclization | Iodine-mediated, regioselective |

Transition Metal-Catalyzed Cycloaddition Strategies (e.g., Palladium, Copper)

Transition metal catalysis offers powerful and efficient pathways to the indolizine skeleton, often under mild conditions with high atom economy.

Palladium-Catalyzed Reactions: A notable palladium-catalyzed approach involves a multicomponent reaction of a 2-bromopyridine, an imine, and an alkyne under a carbon monoxide atmosphere. nih.gov For the target molecule, this would involve 2-bromo-5-chloropyridine. The reaction proceeds through the carbonylative formation of a reactive mesoionic 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov This modular approach allows for the systematic variation of each component. nih.gov Another strategy is the palladium-catalyzed cross-coupling of 3-(2-pyridyl)propargyl carbonates with organoboronic acids, followed by a cycloisomerization cascade.

Copper-Catalyzed Reactions: Copper catalysts are widely used for indolizine synthesis. One method involves the copper-catalyzed oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org This radical-pathway reaction provides a direct route to substituted indolizines. organic-chemistry.org Another approach is the copper-catalyzed reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, which proceeds via a 1,3-dipolar cycloaddition of a pyridinium ylide. organic-chemistry.org Furthermore, copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives has been developed as a novel route to the indolizine core. rsc.org

| Catalyst | Reactant A | Reactant B | Reactant C | Reaction Type | Ref. |

| Palladium(0) | 2-Bromo-5-chloropyridine | Imine | Alkyne & CO | Carbonylative Coupling/Cycloaddition | nih.gov |

| Copper(I) | 2-Alkyl-5-chloropyridine | Terminal Alkyne | - | Coupling/Cycloisomerization | organic-chemistry.org |

| Copper(II) | 2-(5-Chloropyridin-2-yl)acetate | Alkene | I2 (Mediator) | Oxidative Cross-Coupling/Cyclization | organic-chemistry.org |

Radical Cyclization and Cross-Coupling Approaches

Radical-mediated reactions have emerged as a powerful tool for constructing complex heterocyclic systems like indolizines, valued for their high efficiency and functional group tolerance. researchgate.netrsc.org

One strategy involves a radical cascade cyclization/aromatization reaction. For instance, the reaction of an enaminone with a pyridine derivative, mediated by bis(pinacolato)diboron (B136004) (B2pin2), can provide functionalized indolizines under metal-free and oxidant-free conditions. organic-chemistry.org This method is compatible with halogen substituents. organic-chemistry.org

Another approach is the oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with alkenes, which proceeds through a radical pathway involving single-electron oxidation. organic-chemistry.org Mechanistic studies suggest the formation of a radical intermediate that undergoes addition to the alkene followed by intramolecular cyclization to form the indolizine ring. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Techniques

In line with the principles of green chemistry, several sustainable methods for indolizine synthesis have been developed to minimize environmental impact.

Solvent-Free Synthesis: Microwave-assisted, solvent-free reactions provide a rapid and efficient alternative to conventional heating. cem.com For example, the reaction of pyridines, methyl ketones, and alkenoic acids can be performed under solvent-free conditions using a copper catalyst to yield indolizine derivatives. organic-chemistry.org Similarly, microwave irradiation of anilines and phenacyl bromides in a solid-state reaction offers an environmentally friendly route to related indole (B1671886) structures. organic-chemistry.org

Microwave and Sonication: Microwave-assisted organic synthesis significantly reduces reaction times, often from hours to minutes, while increasing yields and selectivity. tandfonline.com A microwave-mediated, one-pot, three-component reaction of an acyl bromide, pyridine, and an alkyne on basic alumina (B75360) provides excellent yields of indolizines. acs.org Ultrasound irradiation (sonication) has also been employed to promote radical cascade reactions for the rapid synthesis of related N-heterocycles like indolines, often in conjunction with a sono-Fenton process. nih.govnih.gov This technique can accelerate reactions and enhance the generation of radical intermediates. nih.gov

Electro-Organic Synthesis: Electrochemistry offers a sustainable approach by replacing chemical oxidants with electricity. rsc.org This method has been used for the direct C-H functionalization of indolizine frameworks under oxidant-free conditions. rsc.org An electrochemical strategy for the difunctionalization of indolizines, allowing for C-H formylation and halogenation without external oxidants or catalysts, has also been reported. rsc.org

| Technique | Key Features | Advantages |

| Microwave-Assisted | Rapid heating, solvent-free options | Reduced reaction time, higher yields, lower waste |

| Ultrasonic Irradiation | Acoustic cavitation, radical generation | Enhanced reaction rates, mild conditions |

| Electro-Organic Synthesis | Electron as a reagent | Avoids stoichiometric oxidants, high atom economy |

Functionalization and Derivatization at the C-2 Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the indolizine ring is a versatile handle for further molecular elaboration, enabling the synthesis of a wide array of derivatives. Standard transformations such as esterification and amidation are readily achievable.

Amidation: The conversion of this compound to its corresponding amides can be accomplished using various peptide coupling agents. Propylphosphonic acid anhydride (B1165640) (T3P) has proven to be an effective reagent for the amidation of indolizine-2-carboxylic acids with a range of amines and hydrazines. semanticscholar.org The reaction is typically carried out in a suitable solvent like chloroform (B151607) in the presence of a base such as diisopropylethylamine (DIPEA). researchgate.net Other standard coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) can also be employed for this transformation. nih.gov

Esterification: The synthesis of esters from the C-2 carboxylic acid can be performed under standard Fischer esterification conditions, by reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, for more sensitive substrates, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.

These derivatization reactions open avenues to libraries of compounds with potentially modulated biological or material properties, starting from the core this compound scaffold.

Esterification and Amidation Routes

The functionalization of the C2-carboxylic acid group through esterification and amidation is critical for creating derivatives with diverse properties. These transformations typically start from this compound or its corresponding ester, which is often the direct product of foundational synthetic strategies like 1,3-dipolar cycloadditions.

Esterification: Direct esterification of this compound can be achieved using standard methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitates ester formation under mild conditions. Another common route involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Many synthetic routes for indolizines, such as the reaction of 2-pyridylacetate (B8455688) derivatives, directly yield indolizine-2-carboxylates. acs.orgnih.gov Hydrolysis of these esters provides the parent carboxylic acid, which can then be re-esterified with a different alcohol if required, providing a versatile pathway to a variety of ester derivatives.

Amidation: The synthesis of amides from this compound is a key transformation. Direct reaction between the carboxylic acid and an amine is generally inefficient and requires high temperatures. mdpi.com Therefore, the carboxylic acid must first be activated. This can be accomplished by converting it into an acyl chloride with SOCl₂, which then readily reacts with a primary or secondary amine to form the corresponding amide. rsc.org

Modern amidation protocols often utilize peptide coupling reagents to facilitate the reaction under milder conditions, which is crucial for preserving stereochemical integrity if chiral amines are used. lookchemmall.com Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP). These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

| Transformation | Reagents/Conditions | Product Type | Key Features |

| Esterification | R'OH, H₂SO₄ (cat.), Heat | Ester | Classic Fischer esterification; equilibrium-driven. |

| R'OH, DCC, DMAP (cat.) | Ester | Steglich esterification; mild conditions, high yield. | |

| 1. SOCl₂ or (COCl)₂ 2. R'OH, Pyridine | Ester | Via acyl chloride; highly reactive, suitable for hindered alcohols. | |

| Amidation | 1. SOCl₂ 2. R'R''NH | Amide | Via acyl chloride; robust and widely applicable. |

| R'R''NH, EDC, HOBt | Amide | Peptide coupling; mild conditions, minimizes side reactions. | |

| R'R''NH, PyBOP, DIPEA | Amide | Peptide coupling; effective for hindered substrates. |

Decarboxylation and Related Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation for modifying the indolizine scaffold. Indolizine-2-carboxylic acids can undergo decarboxylation to yield the corresponding 2-unsubstituted indolizines, providing a route to compounds where the C2-position is either hydrogenated or available for other functionalization.

The reaction is typically achieved by heating the carboxylic acid above its melting point, often in the presence of a catalyst. The electron-rich nature of the indolizine ring can facilitate this process. For heterocyclic carboxylic acids, thermal decarboxylation can be performed in high-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF). google.com The use of an acid catalyst in such solvents has been shown to improve reaction efficiency and lower the required temperature. google.com In some instances, copper catalysts have been employed for the decarboxylation of heterocyclic carboxylic acids, such as indole-2-carboxylic acids, which share structural similarities with the target compound. organic-chemistry.orgresearchgate.net

Furthermore, some synthetic routes leading to the indolizine core may involve a spontaneous or induced decarboxylation step. For example, cycloaddition reactions using certain precursors can lead to an intermediate that loses CO₂ as part of the aromatization process. organic-chemistry.org

| Method | Reagents/Conditions | Substrate Scope | Advantages/Disadvantages |

| Thermal Decarboxylation | Heat (neat or in high-boiling solvent like quinoline) | General for many heterocyclic acids | Simple; requires high temperatures which may degrade sensitive substrates. |

| Acid-Catalyzed | Organic Acid (e.g., p-TsOH) in DMF, 85-150 °C | Heterocyclic carboxylic acids google.com | Higher yields and lower temperatures compared to thermal methods; avoids expensive metal catalysts. google.com |

| Metal-Mediated | Cu₂O or other copper salts, Heat | Indole-2-carboxylic acids organic-chemistry.org | Can be highly efficient; potential for catalyst contamination in the product. |

| Oxidative Decarboxylation | TEMPO, O₂ atmosphere | Specific to certain synthetic routes organic-chemistry.org | Part of a one-pot synthesis; not a general method for pre-formed acids. |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of a specifically substituted heterocycle like this compound requires precise control over selectivity at several stages.

Regioselectivity: This is the most critical aspect in the construction of the indolizine core. The two primary classical methods, the Tschitschibabin reaction and 1,3-dipolar cycloaddition, both present regiochemical challenges.

Tschitschibabin Reaction: This method involves the reaction of a pyridine derivative with an α-halocarbonyl compound. To synthesize the target molecule, one would start with 5-chloropyridine. The initial step is N-alkylation with an α-halocarbonyl compound like ethyl bromopyruvate. The subsequent intramolecular cyclization occurs via an aldol-type condensation. The regioselectivity is determined by which of the two possible pyridine carbons (C-2 or C-6) attacks the carbonyl group. For 5-substituted pyridines, the reaction typically shows a preference, but mixtures of isomers can be formed.

1,3-Dipolar Cycloaddition: This is one of the most versatile and widely used methods for indolizine synthesis. rsc.orgresearchgate.netacs.org It involves the reaction of a pyridinium ylide with a dipolarophile. To obtain the 6-chloro-2-carboxylate structure, a pyridinium ylide is generated from 5-chloropyridine. This ylide then reacts with an unsymmetrical alkyne like ethyl propiolate. The regioselectivity of the [3+2] cycloaddition determines whether the ester group ends up at the C1 or C2 position. The outcome is governed by the electronic and steric properties of both the ylide and the dipolarophile, with catalyst choice also playing a potential role in modern variations. rsc.orgacs.org Transition-metal-free cascade reactions have also been developed to afford functionalized indolizines with high regioselectivity. acs.org

Chemoselectivity: This refers to the ability to perform a reaction at one functional group in the presence of others. During the synthesis, the chloro-substituent on the pyridine ring must be tolerated. Many modern synthetic methods, particularly those catalyzed by transition metals like palladium, copper, or gold, show excellent functional group tolerance. rsc.orgresearchgate.net For instance, in a palladium-catalyzed annulation, the choice of phosphine (B1218219) ligand can be crucial for directing the reaction pathway and ensuring that sensitive groups like halogens remain intact. organic-chemistry.org

Stereoselectivity: For the final aromatic product, this compound, stereoselectivity is not a concern as it possesses no stereocenters. However, many cycloaddition reactions proceed through a non-aromatic dihydroindolizine intermediate. researchgate.net If this intermediate contains chiral centers, controlling their relative stereochemistry can be important, although this is often rendered moot by the final aromatization step which eliminates these centers.

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability

Several distinct strategies exist for the synthesis of the indolizine core, each with its own set of advantages and disadvantages regarding efficiency, atom economy, and potential for large-scale production.

| Synthetic Strategy | Efficiency (Yields) | Atom Economy | Scalability & Remarks |

| Tschitschibabin Reaction | Moderate to Good | Moderate. Generates water and salt byproducts. | Scalable due to readily available starting materials (substituted pyridines). rsc.org Reaction conditions (heat) can be energy-intensive. Regioselectivity can be an issue, leading to difficult separations. |

| 1,3-Dipolar Cycloaddition | Good to Excellent acs.orgacs.org | High (with alkynes). Lower if using alkenes followed by an oxidation step, which generates stoichiometric oxidant waste. | Highly versatile and modular. One-pot, multi-component versions enhance scalability. organic-chemistry.orgresearchgate.net Metal-free options improve green credentials. acs.org Regiocontrol can be a challenge. |

| Transition Metal Catalysis (e.g., Pd, Cu, Au) | Good to Excellent organic-chemistry.orgrsc.orgresearchgate.net | Varies. Catalytic cycles are inherently atom-economical, but some co-reagents or ligands may be required. | High efficiency and functional group tolerance. Catalyst cost, toxicity, and removal can be barriers to scalability. However, catalyst loadings are often low. |

| Cascade/Domino Reactions | Good to Excellent acs.orgnih.gov | Generally high, especially in one-pot procedures where multiple bonds are formed sequentially. | Excellent for scalability as they reduce the number of unit operations (workups, purifications). Often performed under mild, metal-free conditions. nih.gov |

Efficiency: Modern transition-metal-catalyzed and cascade reactions generally offer the highest yields and milder reaction conditions compared to the classical Tschitschibabin synthesis. acs.orgorganic-chemistry.org One-pot, three-component reactions that proceed via 1,3-dipolar cycloaddition can also be highly efficient, affording complex indolizines in a single step. organic-chemistry.org

Atom Economy: 1,3-dipolar cycloadditions with alkynes are highly atom-economical as all atoms from the reactants are incorporated into the product. In contrast, routes that require a subsequent oxidation step to achieve aromatization have lower atom economy. Cascade reactions that form multiple bonds in a single, catalyst-turned-over process are also highly atom-economical. researchgate.net

Scalability: For industrial applications, scalability is paramount. The Tschitschibabin reaction, despite potential regioselectivity issues, often uses inexpensive and readily available starting materials. However, modern one-pot cascade reactions are increasingly attractive for scale-up because they minimize intermediate isolation and purification steps, reducing waste and operational costs. acs.org Metal-free approaches are particularly advantageous as they circumvent issues of catalyst cost, toxicity, and removal from the final product. nih.gov

Detailed Investigation of Chemical Reactivity and Transformation Mechanisms of 6 Chloroindolizine 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine nucleus is a π-excessive heteroaromatic system, making it inherently susceptible to electrophilic attack. mdpi.comjbclinpharm.org The reaction generally occurs preferentially on the five-membered ring, which has a higher electron density, resembling the reactivity of pyrrole (B145914). jbclinpharm.org Electrophilic substitution typically favors the C-3 position, followed by the C-1 position. jbclinpharm.org However, the presence of substituents significantly modulates this intrinsic reactivity and regioselectivity.

The reactivity of the 6-Chloroindolizine-2-carboxylic acid scaffold towards electrophiles is significantly reduced compared to the parent indolizine. This deactivation arises from the electron-withdrawing nature of both the chloro and carboxylic acid substituents. lumenlearning.comlibretexts.org

Carboxylic Acid at C-2: The -COOH group is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. Its presence on the five-membered ring substantially decreases the nucleophilicity of this ring, which is the primary site for electrophilic attack in unsubstituted indolizines. This makes reactions like nitration, halogenation, or Friedel-Crafts acylation more challenging, often requiring harsher conditions than for activated aromatic systems.

The cumulative effect of these two deactivating groups renders the this compound molecule significantly less reactive towards electrophilic aromatic substitution than simple indolizines.

While both substituents are deactivating, they exert conflicting directing effects, making the prediction of substitution sites complex. The outcome of an electrophilic attack depends on which directing effect prevails under specific reaction conditions.

Directing Effect of the C-2 Carboxylic Acid: As a classic meta-directing deactivator in benzene (B151609) chemistry, the carboxylic acid group would be expected to direct incoming electrophiles away from the positions ortho and para to it. However, in the context of the five-membered indolizine ring, its primary role is to deactivate the C-1 and C-3 positions, the most common sites of attack.

Directing Effect of the C-6 Chlorine: Halogens are well-established as ortho-, para-directing deactivators. unizin.org Therefore, the chlorine atom at C-6 will direct incoming electrophiles to the C-5 and C-7 positions of the pyridine (B92270) ring.

The inherent preference for electrophilic attack on the five-membered ring of indolizine suggests that substitution at C-1 or C-3 might still occur, despite the deactivation by the C-2 carboxylic acid. Conversely, the directing influence of the C-6 chlorine could favor substitution on the six-membered ring at C-5 or C-7. It is also possible that under certain conditions, such as direct lithiation followed by quenching with an electrophile, substitution can be forced at other positions, like C-5, as has been demonstrated for other 2-substituted indolizines. nih.gov The precise regiochemical outcome would likely depend on the nature of the electrophile and the reaction conditions, with a potential for mixtures of products.

Nucleophilic Additions and Substitutions Involving the Indolizine System

While the electron-rich indolizine core is generally resistant to nucleophilic attack, the carboxylic acid functional group provides a key site for nucleophilic acyl substitution reactions. jbclinpharm.org

The carboxylic acid moiety at the C-2 position is a versatile functional handle for derivatization. It can readily undergo standard transformations to form a variety of derivatives, such as esters, amides, and acid chlorides. cymitquimica.comresearchgate.net

Amide Bond Formation: The synthesis of amides from this compound can be achieved by reacting the acid with a primary or secondary amine in the presence of a coupling agent. This is a crucial reaction in medicinal chemistry for linking the indolizine core to other molecular fragments. A variety of modern coupling reagents can be employed to facilitate this transformation, overcoming the need to first convert the carboxylic acid to a more reactive acyl chloride. nih.govgrowingscience.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Activating Mechanism |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Forms a reactive O-acylisourea intermediate. sci-hub.st |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Forms a highly reactive HOBt-ester equivalent. growingscience.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. sci-hub.st |

| Propylphosphonic Anhydride (B1165640) | T3P® | Forms a mixed anhydride intermediate. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms an activated benzotriazolyl ester. |

Esterification: Standard esterification methods, such as the Fischer-Speier esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a base, can be used to convert the carboxylic acid to its corresponding ester. These ester derivatives are often used as intermediates in further synthetic manipulations.

Annulation reactions, which involve the formation of a new ring fused to an existing system, are a powerful tool in synthetic chemistry. While specific examples starting from this compound are not prevalent, the functional groups present offer potential for such transformations.

The nitrogen atom of the indolizine core can direct metallation to adjacent positions, a strategy known as directed ortho-metalation (DoM). While electrophilic attack favors the five-membered ring, lithiation has been shown to occur regioselectively at the C-5 position in 2-substituted indolizines. nih.gov This creates a powerful nucleophilic center at C-5 that can react with various electrophiles to build more complex structures, potentially leading to annulated products. Furthermore, the carboxylic acid group itself can be converted into other functionalities that can participate in intramolecular cyclization reactions to build new fused ring systems. rsc.org

Oxidation and Reduction Chemistry of the Indolizine System

The indolizine ring's electron-rich nature makes it susceptible to oxidation, while its aromaticity provides a degree of stability. Reduction reactions can target the carboxylic acid group or the aromatic core, depending on the reagents and conditions employed.

Oxidation: The indolizine nucleus can undergo oxidative degradation. For instance, some indolizine derivatives are susceptible to photoinduced oxidative ring-opening in the presence of oxygen, leading to the cleavage of the five-membered ring. rsc.org This indicates that strong oxidizing agents could potentially disrupt the aromatic system.

Reduction: Selective reduction of the functional groups on this compound is a key synthetic challenge.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would provide access to 2-hydroxymethyl-6-chloroindolizine, a useful synthetic intermediate.

Reduction of the Aromatic Core: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is a common method for reducing aromatic systems. Under forcing conditions, this could potentially reduce the indolizine ring to an indolizidine (perhydroindolizine) framework. However, this method also risks reductive dehalogenation, where the chlorine atom at C-6 would be replaced by a hydrogen atom. The choice of catalyst and reaction conditions would be critical to control the selectivity of the reduction.

Transition Metal-Catalyzed Cross-Coupling Reactions at C-6 (Chlorine)

The chlorine substituent at the C-6 position of the indolizine ring represents a key handle for synthetic modification through transition metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use in these transformations commonplace. researchgate.net The electron-deficient nature of the pyridine ring within the indolizine system can further influence the reactivity of the C-6 chloro group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org The C-6 chloro position on the this compound core is amenable to such transformations, allowing for the introduction of a wide variety of aryl, alkynyl, and vinyl substituents.

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.org This reaction is one of the most versatile methods for creating biaryl linkages. Given the presence of the carboxylic acid, care must be taken in the choice of base to avoid unwanted side reactions, with milder bases like potassium carbonate or phosphate (B84403) often being preferred.

The Sonogashira coupling provides a direct route to install an alkyne moiety at the C-6 position. This reaction typically involves the coupling of the chloroindolizine with a terminal alkyne, catalyzed by a palladium complex and usually a copper(I) co-catalyst in the presence of an amine base. nih.gov Copper-free Sonogashira protocols have also been developed and could be applicable, potentially offering advantages in terms of catalyst stability and reduced homocoupling of the alkyne. organic-chemistry.org

The Heck reaction enables the vinylation of the C-6 position by coupling this compound with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction forms a new carbon-carbon bond between the C-6 of the indolizine and an sp² carbon of the alkene, yielding a styrenyl-type derivative.

Below is a table summarizing plausible conditions for these cross-coupling reactions based on established methodologies for other chloro-heterocycles.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Product |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 6-Phenylindolizine-2-carboxylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 6-(Phenylethynyl)indolizine-2-carboxylic acid |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | 6-((E)-2-Styryl)indolizine-2-carboxylic acid |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the diversification of complex molecules at a late step in the synthesis. scispace.comnih.gov For the indolizine core, C-H activation offers a direct method for functionalization without the need for pre-installed leaving groups.

The electron density of the indolizine ring is highest on the five-membered pyrrole moiety, making the C-1 and C-3 positions the most reactive sites for electrophilic substitution and many C-H functionalization reactions. jbclinpharm.orgrsc.org However, functionalization of the six-membered pyridine ring is also possible, often requiring specific directing groups or catalyst systems to achieve regioselectivity. nih.gov

For this compound, direct C-H activation would likely compete with cross-coupling at the C-Cl bond. However, strategies have been developed for the regioselective C-H borylation of substituted indolizines, including at the C-6 position, which could then be subjected to subsequent Suzuki-Miyaura coupling. worktribe.com This represents a viable, albeit indirect, LSF strategy for the C-6 position if the chlorine were not present. Photocatalytic methods have also emerged as a mild and highly chemoselective approach for the direct functionalization of indolizines, offering another potential avenue for LSF. nih.gov The application of these modern methods could enable the introduction of various functional groups onto the indolizine scaffold, even in the presence of the existing chloro and carboxylic acid moieties. scispace.comnih.gov

Acid-Base Properties and Protonation States

The this compound molecule possesses both an acidic and a weakly basic functional group. The carboxylic acid at the C-2 position is the primary acidic site. The predicted pKa for the similar indolizine-7-carboxylic acid is approximately 1.60, suggesting that the C-2 carboxylic acid group on the target molecule will also be strongly acidic. chemicalbook.comchemicalbook.com

The indolizine ring system itself is weakly basic, with the non-bridgehead nitrogen atom being the site of potential protonation. However, studies on the parent indolizine and its derivatives have shown that protonation under acidic conditions occurs preferentially on the five-membered ring, specifically at the C-3 position, and to a lesser extent at the C-1 position. jbclinpharm.orgrsc.org This is due to the formation of a more stable indolizinium cation where the positive charge is delocalized over the aromatic system.

The site of protonation can be influenced by the substitution pattern. jbclinpharm.org For this compound, protonation is still expected to favor the C-3 position. The protonation of the heterocyclic nitrogen is generally not observed. The basicity of the indolizine nitrogen is significantly lower than that of its parent pyridine (pKa ~5.2), a consequence of the nitrogen's involvement in the 10π-electron aromatic system. jbclinpharm.org

| Site | Property | Predicted pKa | Notes |

| 2-COOH | Acidic | ~1.6 - 2.0 | The primary acidic center of the molecule. chemicalbook.comchemicalbook.com |

| Indolizine N | Weakly Basic | - | Protonation occurs preferentially at C-3 and C-1 of the ring system. jbclinpharm.orgrsc.org |

| C-3 Position | Site of Protonation | - | Forms a stable 3H-indolizinium cation. rsc.org |

| C-1 Position | Secondary Site of Protonation | - | Forms a 1H-indolizinium cation, usually in equilibrium with the 3H form. jbclinpharm.orgrsc.org |

Mechanistic Pathways of Key Reactions and Proposed Intermediates

The mechanisms of the palladium-catalyzed cross-coupling reactions discussed in section 3.4.1 are well-established and proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.

The Suzuki-Miyaura coupling mechanism generally begins with the oxidative addition of the C-Cl bond of this compound to a Pd(0) species, forming a Pd(II)-indolizine complex. This is often the rate-limiting step for aryl chlorides. The next step is transmetalation, where the organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic fragments are coupled to form the C-C bond of the product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

The Sonogashira coupling follows a similar Pd(0)/Pd(II) cycle, but it also involves a parallel cycle for the copper(I) co-catalyst. The key steps are:

Oxidative Addition: The C-Cl bond adds to the Pd(0) catalyst.

Transmetalation: A copper(I) acetylide, formed by the reaction of the terminal alkyne with the Cu(I) salt, transfers the acetylide group to the Pd(II) complex.

Reductive Elimination: The aryl and alkynyl groups couple and are eliminated from the palladium center, yielding the product and regenerating the Pd(0) catalyst.

The Heck reaction mechanism also starts with the oxidative addition of the C-Cl bond to Pd(0). This is followed by migratory insertion (or carbopalladation) of the alkene into the palladium-indolizine bond. The final step is a β-hydride elimination, which forms the double bond of the product and a palladium-hydride species. This species then regenerates the Pd(0) catalyst in the presence of the base.

Key Proposed Intermediates in the Catalytic Cycles:

| Reaction | Oxidative Addition Intermediate | Transmetalation Intermediate | Reductive Elimination Precursor |

| Suzuki | [Indolizine-Pd(II)-Cl(L)₂] | [Indolizine-Pd(II)-Aryl(L)₂] | [Indolizine-Pd(II)-Aryl(L)₂] |

| Sonogashira | [Indolizine-Pd(II)-Cl(L)₂] | [Indolizine-Pd(II)-Alkynyl(L)₂] | [Indolizine-Pd(II)-Alkynyl(L)₂] |

| Heck | [Indolizine-Pd(II)-Cl(L)₂] | (Migratory Insertion Product) | (β-Hydride Elimination Precursor) |

| (L = Ligand, e.g., phosphine) |

These mechanistic pathways provide a framework for understanding the reactivity of this compound and for optimizing reaction conditions to achieve desired synthetic transformations.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 6-chloroindolizine-2-carboxylic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Elucidation

The complete structural assignment of this compound would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the chemical shifts, integration (number of protons), and multiplicity (splitting patterns) for each unique proton in the molecule. The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom.

To establish the connectivity between atoms, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would allow for the tracing of proton-proton spin systems within the indolizine (B1195054) ring and any substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a direct C-H connectivity map.

A hypothetical table of expected NMR data is presented below.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 | - | - | - |

| 2 | - | C=O | H-1, H-3 |

| 3 | δH-3 | δC-3 | C-1, C-2, C-5 |

| 5 | δH-5 | δC-5 | C-3, C-6, C-7, C-8a |

| 6 | - | δC-6 | H-5, H-7 |

| 7 | δH-7 | δC-7 | C-5, C-6, C-8 |

| 8 | δH-8 | δC-8 | C-6, C-7, C-8a |

| 8a | - | δC-8a | H-1, H-5, H-8 |

| COOH | δH-COOH | δC-COOH | - |

Note: This table is illustrative and actual chemical shifts would need to be determined experimentally.

Variable Temperature NMR Studies for Dynamic Processes

Should the molecule exhibit any dynamic processes, such as restricted rotation around single bonds or conformational exchange, variable temperature (VT) NMR studies would be employed. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, distinct signals for different conformers might be observed, which coalesce into a single averaged signal at higher temperatures. This allows for the determination of the energy barriers associated with these dynamic processes.

Solid-State NMR for Packing and Polymorphism (if applicable)

If this compound exists in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing differences in the chemical shifts and relaxation times of nuclei in different polymorphic forms, thus offering insights into the molecular packing and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure and Molecular Packing

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles of this compound in the solid state.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A representative data table for crystallographic information is provided below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Hydrogen Bond Geometry (D-H···A) | To be determined |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study.

Crystal Engineering Applications and Supramolecular Assembly

Understanding the intermolecular interactions and hydrogen bonding networks is fundamental to the field of crystal engineering. By identifying the robust supramolecular synthons (reliable patterns of intermolecular interactions) formed by this compound, it may be possible to design and synthesize co-crystals with other molecules to modify its physicochemical properties, such as solubility, stability, and bioavailability. The insights gained from the crystal structure would be instrumental in the rational design of new supramolecular assemblies with desired architectures and functions.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to elucidate its structure by analyzing its fragmentation patterns. In the context of this compound, HRMS provides the exact mass of the molecular ion, confirming its chemical formula, C₉H₆ClNO₂.

Upon ionization, typically through electrospray ionization (ESI), the molecule can undergo collision-induced dissociation (CID), leading to a series of characteristic fragment ions. The fragmentation pathway for this compound is dictated by its primary functional groups: the carboxylic acid and the chloro-substituted aromatic indolizine core.

Common fragmentation pathways for aromatic carboxylic acids include the initial loss of neutral molecules. pnnl.gov Key fragmentation steps for this compound would likely include:

Loss of H₂O (18 Da): Dehydration is a common fragmentation event for carboxylic acids.

Loss of CO₂ (44 Da): Decarboxylation is a highly characteristic fragmentation for carboxylic acids, resulting from the cleavage of the C-C bond adjacent to the carbonyl group. pnnl.gov

Loss of the carboxyl group, COOH (45 Da): This cleavage results in an acylium ion and is a prominent fragmentation pathway. miamioh.edu

Loss of Chlorine (35/37 Da): Cleavage of the carbon-chlorine bond can occur, showing a characteristic isotopic pattern for ³⁵Cl and ³⁷Cl.

Ring Cleavage: The stable indolizine ring system may also undergo fragmentation, leading to smaller heterocyclic fragments.

A proposed fragmentation pathway can be summarized in the following table, illustrating the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Proposed Fragment Ion | Neutral Loss | Calculated m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [C₉H₆ClNO₂]⁺˙ | - | 195.0087 | Molecular Ion |

| [C₉H₅NO]⁺˙ | H₂O + CO | 143.0371 | Loss of water followed by carbon monoxide |

| [C₈H₆ClN]⁺˙ | COOH | 151.0189 | Loss of the entire carboxylic acid group |

| [C₉H₆NO₂]⁺ | Cl | 160.0399 | Loss of a chlorine radical |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These two methods are complementary; FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

For this compound, the spectra would be dominated by vibrations associated with the carboxylic acid group and the substituted indolizine ring.

Key Expected Vibrational Modes:

O-H Stretch: A very broad and strong absorption band in the FTIR spectrum, typically between 2500–3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations from the indolizine ring are expected in the 3000–3100 cm⁻¹ region. scialert.net

C=O Stretch: A strong, sharp absorption in the FTIR spectrum, typically between 1680–1710 cm⁻¹ for aromatic carboxylic acids. This band is also prominent in the Raman spectrum. sapub.org

C=C and C=N Stretches: The indolizine ring system will exhibit several bands in the 1400–1650 cm⁻¹ region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

C-O Stretch and O-H Bend: The C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group are coupled and appear in the 1210–1440 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong band in the 600–800 cm⁻¹ region.

The following table summarizes the anticipated vibrational frequencies for the key functional groups of this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR / Raman) |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad / Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium / Strong |

| C=O stretch | 1680 - 1710 | Strong / Strong |

| Aromatic C=C/C=N stretch | 1400 - 1650 | Medium-Strong / Medium-Strong |

| C-O stretch / O-H bend | 1210 - 1440 | Medium-Strong / Weak |

| C-Cl stretch | 600 - 800 | Strong / Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Indolizine and its derivatives are well-known for their fluorescent properties, making them valuable scaffolds for developing optical probes and materials. researchgate.netresearchgate.net Electronic spectroscopy provides insight into the absorption and emission of light by these molecules.

This compound is expected to absorb ultraviolet (UV) light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Following absorption, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. Indolizine derivatives typically absorb in the UV region and emit light in the violet-to-blue portion of the visible spectrum. researchgate.net

Solvatochromism refers to the change in the absorption or emission spectrum of a compound upon a change in solvent polarity. nih.gov This phenomenon is particularly pronounced in molecules where the ground state and the excited state have different dipole moments. For this compound, the presence of the electron-withdrawing chlorine atom and the polar carboxylic acid group suggests that its electronic distribution will be sensitive to the solvent environment.

In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission wavelength. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift . A larger Stokes shift is often observed in more polar solvents.

The table below presents hypothetical photophysical data for this compound in solvents of varying polarity to illustrate the expected solvatochromic effect.

| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 0.1 | 340 | 395 | 55 |

| Dichloromethane (DCM) | 3.1 | 348 | 415 | 67 |

| Acetonitrile (ACN) | 5.8 | 352 | 430 | 78 |

| Methanol (MeOH) | 6.6 | 355 | 445 | 90 |

To fully characterize a fluorescent molecule, two key parameters are measured: the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Quantum yields for indolizine derivatives can vary widely depending on their substituents and the solvent environment, with some derivatives showing very high efficiency. rsc.orgresearchgate.net

The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. mdpi.com This parameter is typically on the order of nanoseconds (ns) for small organic fluorophores and can be sensitive to the molecule's local environment, making it useful for sensing applications. researchgate.net Lifetimes are often measured using techniques like time-correlated single-photon counting (TCSPC).

While specific experimental data for this compound is not available, the following table provides hypothetical values to illustrate how these parameters are typically reported.

| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

|---|---|---|

| Dichloromethane | 0.45 | 3.8 |

| Methanol | 0.32 | 2.9 |

These advanced spectroscopic characterizations are indispensable for building a comprehensive profile of this compound, paving the way for its potential use in the development of new functional materials and pharmaceutical agents.

Computational Chemistry and Theoretical Investigations of 6 Chloroindolizine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 6-Chloroindolizine-2-carboxylic acid, DFT calculations would typically be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). This process would yield important information on bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Gap and Molecular Orbital Analysis

A key output of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov The analysis would also visualize the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. However, no published studies provide the HOMO, LUMO, or energy gap values specifically for this compound.

Electrostatic Potential Surface Mapping and Reactivity Prediction

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would be invaluable for predicting its intermolecular interaction patterns and reactive sites. At present, such a map for the target compound has not been published.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic parameters. For instance, theoretical calculations can estimate the chemical shifts in ¹H and ¹³C NMR spectra, the wavelengths of maximum absorption (λmax) in UV-Vis spectra, and the vibrational frequencies in IR spectra. researchgate.netresearchgate.net These predicted spectra are instrumental in confirming the structure of a synthesized compound. While experimental spectra for some indolizine (B1195054) derivatives are available, computationally predicted spectra for this compound are absent from the literature.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms. rsc.org For the synthesis or reactions of this compound, theoretical calculations could map out the energy profile of the reaction pathway, identifying intermediates and, crucially, the high-energy transition states. This analysis provides deep insights into the reaction kinetics and helps in optimizing reaction conditions. While there are computational studies on the mechanisms of indolizine formation, none specifically address the pathways involving this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape of a molecule. For a flexible molecule, MD can identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations can explicitly include solvent molecules to study how the solvent influences the structure and dynamics of the solute. Such simulations for this compound would provide a realistic picture of its behavior in solution, but this research has not yet been reported.

Quantitative Structure-Property Relationship (QSPR) Modeling for Design Principles

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR studies can provide valuable insights for designing novel derivatives with tailored characteristics. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.

A typical QSPR study involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment and orbital energies (e.g., HOMO and LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which can be calculated from the molecular structure.

Once a diverse set of descriptors is calculated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a model that correlates these descriptors with an experimentally determined property of interest.

While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be readily applied. For instance, a study on a series of 52 indolizine derivatives successfully established a Quantitative Structure-Electrochemistry Relationship (QSER) model to predict their half-wave oxidation potential (E1/2). dergipark.org.tr This type of study demonstrates the feasibility of applying QSPR to the indolizine scaffold. The developed model showed a high degree of statistical significance, indicating a strong correlation between the calculated molecular descriptors and the experimental electrochemical data. dergipark.org.tr

To illustrate how QSPR modeling could be applied to this compound, a hypothetical set of molecular descriptors for this compound is presented in the table below. These descriptors could be used as input for a pre-existing, validated QSPR model for indolizine derivatives to predict a specific property.

| Descriptor Type | Descriptor Name | Calculated Value for this compound | Potential Influence on Properties |

| Topological | Molecular Weight | 209.6 g/mol | Influences transport properties and bioavailability. |

| Wiener Index | 458 | Relates to molecular branching and compactness. | |

| Geometrical | Molecular Surface Area | 185.4 Ų | Affects solubility and interactions with biological targets. |

| Molecular Volume | 160.2 ų | Related to steric effects and binding affinity. | |

| Electronic | Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility in polar solvents. |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. | |

| Physicochemical | logP | 2.8 | A measure of hydrophobicity, affecting membrane permeability. |

| Molar Refractivity | 52.3 cm³/mol | Relates to the molecule's polarizability. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be calculated using specialized computational chemistry software.

By analyzing the contribution of each descriptor in a QSPR model, design principles for new this compound derivatives can be established. For example, if a model for a particular biological activity indicates that a lower HOMO energy is beneficial, modifications to the molecule that withdraw electron density from the pi-system could be prioritized. Similarly, if hydrophobicity (logP) is found to be a critical parameter, substituents could be chosen to modulate this property in a controlled manner.

Molecular modeling studies on other indolizine derivatives have highlighted the importance of hydrophobic interactions for their biological activity, such as COX-2 inhibition. mdpi.comresearchgate.net This suggests that descriptors related to hydrophobicity and molecular shape would be particularly important in QSPR models for such activities. The presence of the chlorine atom at the 6-position and the carboxylic acid at the 2-position on the indolizine core of this compound will significantly influence these descriptors and, consequently, its properties and potential biological activities.

In essence, QSPR modeling provides a rational framework for the design of new molecules. By quantifying the relationship between structure and property, it allows for the in silico screening of virtual compounds, thereby prioritizing synthetic efforts towards candidates with the highest probability of possessing the desired characteristics.

Exploration of Advanced Material Science Applications Non Biological, Non Clinical

Development as a Luminescent Material or Fluorescent Probe

While specific studies on the luminescent properties of 6-Chloroindolizine-2-carboxylic acid are not extensively documented, the inherent photophysical characteristics of the indolizine (B1195054) core suggest a strong potential for its development as a luminescent material. Indolizine derivatives are noted for their appreciable photophysical properties, making them candidates for various optical applications. rsc.org

The emission properties of indolizine derivatives can be finely tuned through strategic molecular design. The introduction of various substituents on the indolizine ring system can significantly alter the electronic and photophysical characteristics of the molecule. For instance, the position and electronic nature of substituent groups can modulate the intramolecular charge transfer (ICT) character, which in turn influences the emission wavelength, quantum yield, and Stokes shift.

Key design principles for achieving tunable emission in indolizine-based fluorophores include:

Substitution Effects: The introduction of electron-donating or electron-withdrawing groups at specific positions of the indolizine ring can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the emission spectra.

Extended Conjugation: Extending the π-conjugation of the indolizine system by fusing aromatic rings can lead to red-shifted emissions and enhanced molar absorptivity.

Planarity and Rigidity: Enhancing the planarity and rigidity of the molecular structure can reduce non-radiative decay pathways, thereby increasing the fluorescence quantum yield.

While there is no specific data for this compound, the chloro-substituent at the 6-position and the carboxylic acid group at the 2-position are expected to influence its electronic properties and, consequently, its emission characteristics.

The phenomenon of aggregation-induced emission (AIE) is of great interest for the development of highly emissive solid-state materials. nih.gov AIE-active molecules are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. nih.gov This property is often associated with the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov

Although no specific research has confirmed AIE properties in this compound, the structural features of the indolizine scaffold could potentially be exploited to design AIE-active materials. The carboxylic acid group, in particular, can facilitate self-assembly through hydrogen bonding, which could lead to ordered aggregates with enhanced emission properties. The study of indolizine derivatives in the context of self-assembly and AIE is an emerging area with significant potential for creating novel luminescent materials for applications in sensing and optoelectronics.

Application in Organic Electronics: Semiconductors and Charge Transport

The field of organic electronics has seen rapid growth, with a continuous demand for new materials with tailored electronic properties. rsc.org Indolizine derivatives have emerged as a promising class of organic semiconductors due to their planar structure, extended π-conjugation, and tunable electronic properties.

The performance of organic electronic devices is highly dependent on the molecular packing and intermolecular interactions in the solid state. The ability of molecules to form well-ordered supramolecular architectures is crucial for efficient charge transport. The planar nature of the indolizine ring system can promote π-π stacking interactions, which are essential for charge hopping between adjacent molecules.

Recent research on π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties, has demonstrated their potential in organic field-effect transistors (OFETs). chemrxiv.org These materials have shown competitive performance with ambipolar charge transport properties, highlighting the promise of the indolizine scaffold in organic electronics. chemrxiv.org The carboxylic acid group in this compound could be utilized to control molecular assembly through hydrogen bonding, potentially leading to favorable stacking arrangements for charge transport.

Indolizine derivatives have been investigated for their suitability as materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), a type of organic photovoltaic. rsc.orgjmaterenvironsci.com Their appreciable photophysical properties make them attractive candidates for both light-emitting and light-harvesting applications. rsc.org

In the context of OLEDs, the tunable emission colors and high fluorescence quantum yields of indolizine derivatives are highly desirable. By modifying the molecular structure, it is possible to achieve emission across the visible spectrum. For OPVs, the broad absorption and suitable energy levels of indolizine-based dyes are important for efficient light harvesting and charge separation. While there are no reports on the use of this compound in OLEDs or OPVs, the general properties of the indolizine family suggest that it could be a viable candidate for such applications with appropriate molecular engineering.

Role as a Ligand in Coordination Chemistry and Catalysis

The carboxylic acid functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Carboxylate groups are known to coordinate to a wide variety of metal ions in different modes (monodentate, bidentate, bridging), allowing for the construction of diverse coordination complexes and metal-organic frameworks (MOFs). researchgate.net

The nitrogen atom within the indolizine ring can also act as a coordination site, making this compound a potential multidentate ligand. The resulting metal complexes could exhibit interesting magnetic, optical, or catalytic properties. The field of coordination chemistry with indolizine-based ligands is relatively unexplored but holds promise for the development of new functional materials. For instance, metal complexes of ligands containing both nitrogen heterocycles and carboxylic acid groups have been shown to have applications in catalysis. researchgate.net The specific influence of the 6-chloro substituent on the coordination behavior and the properties of the resulting metal complexes would be a subject for future investigation.

Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group on this compound makes it a prime candidate to act as an organic linker.

The nitrogen atom within the indolizine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, potentially leading to the formation of robust and porous frameworks. The presence of the chlorine atom could also influence the electronic properties and the topology of the resulting MOF or coordination polymer. The synthesis would typically involve the solvothermal reaction of a metal salt with this compound. The choice of metal ion and reaction conditions would be crucial in determining the final structure and properties of the material.

Table 1: Hypothetical MOF Synthesis Parameters and Potential Properties

| Metal Ion | Potential Solvent System | Expected Coordination Sites | Potential Framework Dimensionality | Potential Application |

| Zinc(II) | Dimethylformamide (DMF) | N (indolizine), O (carboxylate) | 2D or 3D | Gas storage, catalysis |

| Copper(II) | Ethanol/Water | N (indolizine), O (carboxylate) | 1D, 2D, or 3D | Sensing, catalysis |

| Zirconium(IV) | Dimethylformamide (DMF) | O (carboxylate) | 3D | Catalysis, chemical stability |

It is important to note that the successful synthesis and characterization of MOFs or coordination polymers using this compound as a ligand have not been reported in peer-reviewed literature to date. The information presented here is based on the established principles of MOF chemistry and the known reactivity of similar heterocyclic carboxylic acids.

Precursor for Advanced Catalytic Systems

The indolizine scaffold and the functional groups of this compound suggest its potential as a precursor for the development of advanced catalytic systems. The compound itself, or materials derived from it, could exhibit catalytic activity.

For instance, the indolizine nitrogen atom could act as a Lewis base, while the carboxylic acid could participate in acid-base catalysis. Furthermore, metal complexes synthesized from this ligand could serve as catalysts for various organic transformations. The chloro-substituent can electronically modify the indolizine ring, potentially tuning the catalytic activity of the system.

Table 2: Potential Catalytic Applications of this compound-Derived Materials

| Catalyst Type | Potential Reaction | Role of this compound |

| Homogeneous Catalyst | Cross-coupling reactions | As a ligand to stabilize and activate a metal center |

| Heterogeneous Catalyst (e.g., MOF-based) | Knoevenagel condensation, Aldol reactions | Providing active sites within a porous framework |

| Organocatalyst | Michael addition | The indolizine moiety acting as a basic catalyst |

Research into the catalytic applications of this compound is a nascent field, and the proposed applications are speculative, awaiting experimental validation.

Chemical Sensors and Chemodosimeters for Environmental Monitoring

The development of chemical sensors and chemodosimeters for the detection of environmental pollutants is a critical area of research. The fluorescent properties often associated with heterocyclic compounds like indolizine derivatives make this compound an interesting candidate for such applications.

A chemical sensor based on this compound could operate on the principle of fluorescence quenching or enhancement upon binding with a specific analyte. The carboxylic acid group could serve as a recognition site for certain metal ions or organic molecules through coordination or hydrogen bonding. The chloro-substituent could also play a role in modulating the sensor's selectivity and sensitivity.

A chemodosimeter, on the other hand, would involve an irreversible chemical reaction between the this compound-based probe and the analyte, leading to a detectable signal, such as a change in color or fluorescence.

Table 3: Potential Sensing Mechanisms for Environmental Analytes

| Analyte | Proposed Sensing Mechanism | Potential Signal Change |

| Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) | Coordination with the carboxylate and indolizine nitrogen | Fluorescence quenching or enhancement |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with the carboxylic acid | Change in absorption or fluorescence spectrum |

| Volatile Organic Compounds (VOCs) | Host-guest interactions within a MOF based on the ligand | Change in the material's optical or electronic properties |

While the potential is evident, the design, synthesis, and testing of chemical sensors and chemodosimeters based on this compound for environmental monitoring require substantial future research.

Future Research Directions and Outlook

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as chirality often governs biological activity and material properties. While methods for the asymmetric synthesis of various chiral carboxylic acids are well-established, their specific application to the 6-chloroindolizine-2-carboxylic acid framework remains a crucial area for future investigation. rsc.org Chiral carboxylic acids are integral components of numerous therapeutic agents and natural products. rsc.org

Future research will likely focus on several key strategies:

Chiral Catalysis: The use of transition metal catalysts with chiral ligands or organocatalysts could enable the direct enantioselective synthesis of 6-chloroindolizine (B3367139) precursors. rsc.org Proline and its derivatives, for example, are known to catalyze asymmetric reactions effectively due to the presence of a carboxylic acid group that can participate in the reaction mechanism. unibo.it

Biocatalysis: Employing enzymes such as phenylalanine ammonia (B1221849) lyase, which has been used for the asymmetric synthesis of (S)-ortho-chlorophenylalanine, could offer a highly selective and environmentally friendly route to chiral precursors of the target molecule. researchgate.net

Chiral Resolution: Developing efficient methods for resolving racemic mixtures of this compound or its derivatives will be essential for accessing specific enantiomers for biological evaluation.

The successful development of these methodologies would provide access to enantiopure building blocks, a critical step in exploring the full potential of this compound class in chiral applications.

| Potential Asymmetric Strategy | Catalyst/Reagent Type | Anticipated Outcome | Reference Concept |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | Enantiomerically enriched indolizine (B1195054) precursors | General Asymmetric Catalysis |

| Organocatalytic Cycloaddition | Chiral Amine or Phosphine (B1218219) | Diastereo- and enantioselective formation of the indolizine core | Organocatalysis |

| Enzymatic Desymmetrization | Lipase or Esterase | Enantiopure carboxylic acid from a meso-diester precursor | Biocatalysis researchgate.net |

Integration of this compound into More Complex Molecular Architectures

As a functionalized heterocyclic compound, this compound is an ideal starting point for the synthesis of more complex molecules. The carboxylic acid group and the chloro-substituent serve as versatile handles for a variety of chemical transformations. Analogous compounds, such as 6-bromoindole-2-carboxylic acid, have been used as initial materials for introducing diverse functional groups. mdpi.com

Future work in this area could include:

Peptide Synthesis: Incorporating the indolizine core into peptide chains to create novel peptidomimetics with constrained conformations. The (S)‐Indoline‐2‐carboxylic acid has been studied for its ability to influence peptide bond conformation. researchgate.net